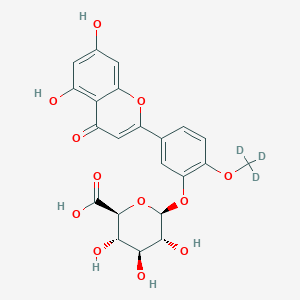

Diosmetin 3-O-beta-D-glucuronide-d3

Beschreibung

BenchChem offers high-quality Diosmetin 3-O-beta-D-glucuronide-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diosmetin 3-O-beta-D-glucuronide-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1/i1D3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATVKLJSQQBZTF-XMBPOANCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight and Properties of Deuterated Diosmetin Metabolites: A Technical Guide

Executive Summary The precise quantification of diosmetin and its Phase II metabolites (glucuronides and sulfates) is critical for establishing the pharmacokinetic (PK) profile of diosmin-based therapeutics. Deuterated isotopologues—specifically Diosmetin-d3 and its conjugated forms like Diosmetin-d3-3-O-glucuronide —serve as the gold-standard Internal Standards (IS) for LC-MS/MS bioanalysis. By compensating for matrix effects, ionization suppression, and extraction variability, these stable isotopes ensure regulatory-grade data integrity. This guide details the physicochemical properties, metabolic pathways, and analytical applications of these compounds.

Part 1: Diosmetin Pharmacology & Metabolic Pathways

Diosmetin (5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one) is the bioactive aglycone of the flavonoid diosmin.[1] Upon oral administration, diosmin is hydrolyzed by intestinal microbiota into diosmetin, which is then absorbed and rapidly metabolized in the liver and enterocytes.

The Metabolic Cascade

The bioavailability of free diosmetin is low due to extensive first-pass metabolism. The primary metabolic routes involve:

-

Glucuronidation: Mediated by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and UGT1A9. The hydroxyl groups at the C3' and C7 positions are the primary sites of conjugation.

-

Sulfation: Mediated by sulfotransferases (SULTs), often occurring in tandem with glucuronidation.[2]

-

Oxidation: Minor CYP450-mediated hydroxylation (e.g., CYP1A).

Visualization of Metabolic Pathways

The following diagram illustrates the biotransformation of Diosmin to its detectable plasma metabolites.

Figure 1: Biotransformation pathway of Diosmin to Diosmetin and its Phase II conjugates.[1][3]

Part 2: The Chemistry of Deuteration

Deuterated metabolites are synthesized by replacing specific hydrogen atoms (

Kinetic Isotope Effect (KIE) vs. Internal Standards

-

Internal Standards (IS): The primary use in bioanalysis. The physicochemical similarity ensures the IS co-elutes with the analyte, experiencing the exact same matrix suppression/enhancement in the MS source.

-

Metabolic Stability: Deuteration at metabolic "soft spots" (e.g., the methoxy group) can slow down metabolism via the Primary Kinetic Isotope Effect (C-D bonds are stronger than C-H bonds). However, for analytical purposes, the goal is stable detection, not metabolic resistance.

Structural Specificity

For diosmetin, the most common deuteration site is the 4'-methoxy group (

Part 3: Catalog of Deuterated Diosmetin Metabolites

The following table consolidates the physicochemical properties of diosmetin, its major metabolites, and their deuterated counterparts.

Table 1: Molecular Weight and Properties

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Modification Site | Application |

| Diosmetin | 300.26 | 300.0634 | N/A | Analyte | |

| Diosmetin-d3 | 303.28 | 303.0822 | 4'-Methoxy ( | IS for Diosmetin | |

| Diosmetin-3'-O-glucuronide | 476.39 | 476.0955 | 3'-Hydroxyl | Major Metabolite Analyte | |

| Diosmetin-d3-3'-O-glucuronide | 479.41 | 479.1143 | 4'-Methoxy ( | IS for Glucuronide | |

| Diosmetin-7-O-glucuronide | 476.39 | 476.0955 | 7-Hydroxyl | Minor Metabolite Analyte |

Note on Calculation: The molecular weight of Deuterium (

) is approx. 2.014 g/mol , compared to Hydrogen () at 1.008 g/mol . A tri-deuterated ( ) substitution adds approximately 3.018 g/mol to the non-deuterated mass.

Part 4: Analytical Methodologies (LC-MS/MS)

To quantify these metabolites in plasma or urine, a validated LC-MS/MS method is required. The use of deuterated IS is non-negotiable for regulatory acceptance (FDA/EMA guidelines) due to the variable nature of biological matrices.

Experimental Protocol: Sample Preparation

-

Matrix: Human Plasma (

). -

IS Spiking: Add

of Diosmetin-d3 and Diosmetin-d3-glucuronide working solution ( -

Protein Precipitation: Add

Acetonitrile (ACN) with 0.1% Formic Acid. Vortex for 1 min. -

Centrifugation:

for 10 min at -

Dilution: Transfer supernatant and dilute 1:1 with water (to match initial mobile phase).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18,

). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Ionization: ESI Negative Mode (Phenolic compounds often ionize better in negative mode).

-

MRM Transitions (example):

-

Diosmetin:

-

Diosmetin-d3:

-

Diosmetin-3-gluc:

(Loss of glucuronide moiety) -

Diosmetin-d3-3-gluc:

-

Analytical Workflow Diagram

Figure 2: LC-MS/MS quantification workflow using deuterated internal standards.

Part 5: Applications in Drug Development

Bioequivalence Studies

In clinical trials comparing generic diosmin formulations to the innovator, the PK curve is defined by the concentration of Diosmetin-3-O-glucuronide , as free diosmetin is often below the Limit of Quantification (LOQ). Using Diosmetin-d3-3-O-glucuronide as the IS is critical here. Using the aglycone IS (Diosmetin-d3) for the glucuronide analyte can lead to errors because the glucuronide and aglycone elute at different times and experience different matrix effects.

Metabolic Stability Assays

Deuterated diosmetin (Diosmetin-d3) can be used in in vitro hepatocyte stability assays to determine intrinsic clearance (

References

-

PubChem. Diosmetin | C16H12O6.[4] National Library of Medicine.[4] Available at: [Link][4]

-

Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

ResolveMass. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

Sources

- 1. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models | MDPI [mdpi.com]

- 4. Diosmetin | C16H12O6 | CID 5281612 - PubChem [pubchem.ncbi.nlm.nih.gov]

Difference between Diosmetin 3-O-glucuronide and 7-O-glucuronide

The following technical guide provides an in-depth analysis of the structural, metabolic, and functional differences between Diosmetin 3'-O-glucuronide (often referred to in pharmacokinetics literature as 3-O-glucuronide) and Diosmetin 7-O-glucuronide.

Structural Regiochemistry, Metabolic Profiling, and Analytical Differentiation

Executive Summary & Nomenclature Correction

Target Audience: Pharmacokineticists, Analytical Chemists, and Drug Metabolism (DMPK) Scientists.

Diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone) is the bioactive aglycone of the venotonic drug Diosmin .[1] Upon administration, Diosmin is rapidly hydrolyzed by enteric bacteria to Diosmetin, which is subsequently absorbed and extensively metabolized via Phase II glucuronidation.

Critical Nomenclature Note: While some pharmacokinetic literature refers to "Diosmetin 3-O-glucuronide," chemically, Diosmetin is a flavone and lacks a hydroxyl group at the C3 position. The conjugation actually occurs at the 3'-hydroxyl group on the B-ring.

-

Term used in this guide: Diosmetin-3'-O-glucuronide (3'-G)

This guide delineates the regioselective glucuronidation that dictates the circulating half-life, biological activity, and analytical separation of these isomers.

Structural & Chemical Basis

The biological fate of Diosmetin is determined by the competition between the 7-OH (A-ring) and 3'-OH (B-ring) for UDP-glucuronosyltransferase (UGT) binding.

| Feature | Diosmetin-7-O-glucuronide (7-G) | Diosmetin-3'-O-glucuronide (3'-G) |

| Conjugation Site | Position 7 (A-Ring) | Position 3' (B-Ring) |

| Chemical Environment | Acidic phenolic OH; sterically accessible.[6] | Adjacent to 4'-methoxy group; sterically hindered. |

| Major Circulating Form | Minor metabolite in humans; Major in rats. | Major circulating metabolite in humans. |

| Polarity (HPLC) | Generally more hydrophilic (elutes earlier in RP-LC). | Less hydrophilic (elutes later in RP-LC). |

| Bioactivity | Generally inactive (rapid excretion). | Retains anti-inflammatory/venotonic activity. |

2.1 Visualization: Metabolic Pathway & Regioselectivity

The following diagram illustrates the biotransformation of Diosmin to its aglycone and the subsequent divergence into specific glucuronides.

Figure 1: Metabolic divergence of Diosmetin. Note the dominance of the 3'-O-glucuronide pathway in human pharmacokinetics.

Analytical Differentiation (LC-MS/MS)

Distinguishing these isomers is critical for accurate PK profiling. They are isobaric (same molecular weight), meaning MS1 cannot distinguish them. Separation relies on chromatographic resolution and distinct MS2 fragmentation patterns.

3.1 Chromatographic Separation Strategy

-

Column Chemistry: C18 columns often struggle to resolve positional isomers. Pentafluorophenyl (PFP) or RP-Amide columns are superior due to pi-pi interactions with the flavonoid rings.

-

Elution Order:

-

7-O-Glucuronide: Elutes first . The 7-position conjugation disrupts the conjugation of the A-ring with the carbonyl, increasing polarity significantly.

-

3'-O-Glucuronide: Elutes second . The B-ring conjugation has a lesser effect on the overall dipole moment compared to the A-ring.

-

3.2 Mass Spectrometry (MS/MS) Transitions

While the parent ion (

| Parameter | 7-O-Glucuronide | 3'-O-Glucuronide |

| Precursor Ion (ESI-) | ||

| Major Product Ion | ||

| Diagnostic Fragment | High abundance of radical aglycone ion ( | Often produces unique cross-ring cleavage fragments if energy is optimized (e.g., |

| Metal Complexation | Forms stable complexes with Co(II) or Ni(II) post-column (5-OH and 4-CO are free). | Forms stable complexes (5-OH and 4-CO are free). Note: 5-O-glucuronide would NOT complex. |

Protocol Note: "Metal Complexation" describes a technique where post-column addition of Cobalt allows differentiation. Both 7-G and 3'-G have a free 5-OH/4-CO chelating site. However, their drift times in Ion Mobility Spectrometry (IMS) are distinct, which is the gold standard for confirmation (See Silvestro et al., 2013).

Experimental Protocols

4.1 Protocol A: Enzymatic Synthesis of Standards

Since commercial standards for specific isomers are expensive or rare, enzymatic biosynthesis using liver microsomes (RLM/HLM) is the standard validation method.

Reagents:

-

UDP-Glucuronic Acid (UDP-GA)

-

Alamethicin (pore-forming peptide for microsomes)

-

MgCl2

-

Human Liver Microsomes (HLM) vs. Rat Liver Microsomes (RLM)

Workflow:

-

Activation: Incubate HLM (0.5 mg protein/mL) with Alamethicin (50 µg/mg protein) on ice for 15 min.

-

Reaction Mix: Phosphate buffer (100 mM, pH 7.4), MgCl2 (5 mM), Diosmetin (50 µM).

-

Initiation: Add UDP-GA (2 mM). Incubate at 37°C for 60 mins.

-

Termination: Add ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g.

-

Analysis: Inject supernatant into LC-MS.

-

Result: HLM produces predominantly 3'-G . RLM produces a mix of 7-G and 3'-G . This species difference helps identify the peaks without synthetic standards.

-

4.2 Protocol B: Differential Hydrolysis

To confirm the presence of glucuronides in plasma samples without MS/MS:

-

Aliquot 1: Treat with

-glucuronidase (Helix pomatia).-

Result: Total Diosmetin (Aglycone + Glucuronides).

-

-

Aliquot 2: Untreated.

-

Result: Free Diosmetin (usually negligible).[11]

-

-

Calculation:

.

Biological Significance & Mechanism

Why does the position matter?

-

Enterohepatic Recycling:

-

7-G: Often excreted directly via urine.

-

3'-G: More likely to be excreted via bile into the intestine, where gut bacteria hydrolyze it back to Diosmetin (aglycone), allowing re-absorption. This "recycling" extends the plasma half-life of Diosmin therapeutics.

-

-

Activity:

-

The 3'-G retains the 5,7-dihydroxy structure essential for antioxidant activity and inhibition of certain enzymes (e.g., elastase, which degrades vein walls).

-

Blocking the 7-OH (as in 7-G) significantly reduces the compound's ability to scavenge ROS, as the 7-OH is a key electron donor.

-

5.1 Visualization: Analytical Decision Tree

Use this logic flow to identify your specific isomer in the lab.

Figure 2: Decision tree for isomer identification based on source and chromatography.

References

-

Silvestro, L., et al. (2013). "Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry."[4][12] Analytical and Bioanalytical Chemistry.

-

Boutin, J. A., et al. (1993). "In vivo and in vitro glucuronidation of the flavonoid diosmetin in rats." Drug Metabolism and Disposition.

- Gee, J. M., et al. (2002). "Intestinal transport and metabolism of the flavonoid diosmetin." Free Radical Biology and Medicine.

-

Manach, C., et al. (2004). "Polyphenols: food sources and bioavailability." American Journal of Clinical Nutrition.

-

Pareta, S. K., et al. (2023). "Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin." Molecules.

Sources

- 1. japsonline.com [japsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3- O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diosmetin | C16H12O6 | CID 5281612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diosmetin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

Technical Guide: Diosmetin Glucuronidation Kinetics & Assay Protocols

The following technical guide details the glucuronidation kinetics of diosmetin, focusing on regioselectivity, enzymatic contributions, and standardized assay protocols.

Executive Summary

Diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone) is the bioactive aglycone of the flavonoid diosmin.[1][2] Upon oral administration, diosmin is hydrolyzed by intestinal microflora to diosmetin, which is then absorbed and subjected to extensive Phase II metabolism.

The rate-limiting step in diosmetin pharmacokinetics (PK) is hepatic and intestinal glucuronidation.[2] Research confirms that Diosmetin-3'-O-glucuronide (Dio-3'-G) is the major circulating metabolite in humans, formed significantly faster than the 7-O-glucuronide isomer.[2] This rapid conjugation drives the low oral bioavailability of the parent compound.

This guide provides a technical breakdown of the enzymatic mechanisms, kinetic parameters, and a validated protocol for quantifying these rates in Human Liver Microsomes (HLM).

Metabolic Pathway & Regioselectivity

Diosmetin contains two primary nucleophilic sites available for glucuronidation: the 3'-hydroxyl group on the B-ring and the 7-hydroxyl group on the A-ring.

Enzymatic Contributors

-

Major Isoforms: UGT1A1, UGT1A9, and UGT1A6.[3]

-

Regioselectivity:

Pathway Diagram

The following diagram illustrates the regioselective glucuronidation pathways and the specific UGT isoforms involved.

Caption: Regioselective glucuronidation of diosmetin. The 3'-pathway (green) is dominant in humans.[2]

Kinetic Profiling

Understanding the kinetics is crucial for predicting in vivo clearance. Diosmetin glucuronidation often exhibits non-Michaelis-Menten kinetics, specifically substrate inhibition , which is characteristic of UGT1A1 and UGT1A9 substrates.

Kinetic Parameters (Human Liver Microsomes)

The table below summarizes the kinetic behavior observed in HLM studies. Note the distinct "Peak Rate Concentrations," indicating that high concentrations of diosmetin can inhibit its own metabolism, particularly at the 3'-position.

| Parameter | Diosmetin-3'-O-Glucuronide (Major) | Diosmetin-7-O-Glucuronide (Minor) |

| Primary Enzymes | UGT1A9, UGT1A1 | UGT1A1, UGT1A3 |

| Kinetic Model | Substrate Inhibition | Michaelis-Menten / Biphasic |

| Peak Rate Conc. | ~2.5 µM | ~10.0 µM |

| Relative | High (Dominant clearance pathway) | Low (<20% of total clearance) |

| Substrate Affinity | High (Low | Moderate (Higher |

Species Differences[4][5][6]

-

Human: Predominantly forms Diosmetin-3'-O-glucuronide .[2]

-

Rat: Rapidly forms both Diosmetin-3'-G and the Diosmetin-7,3'-diglucuronide .[2][4][5] The diglucuronide is rarely observed in human HLM incubations.

-

Dog: Intestinal microsomes in dogs exhibit 3-4x higher intrinsic clearance (

) compared to humans, suggesting lower oral bioavailability in canine models.[2]

Experimental Protocol: HLM Glucuronidation Assay

This protocol is designed to determine the intrinsic clearance (

Critical Reagents

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[2]

-

Pore-Forming Agent: Alamethicin (50 mg/mL in ethanol).[2] Crucial: UGTs are luminal enzymes; alamethicin permeabilizes the microsomal membrane to allow UDPGA entry.

-

Cofactor: UDP-glucuronic acid (UDPGA), 100 mM stock.[2]

-

Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM

.[2] -

Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., 7-ethoxycoumarin or deuterated diosmetin).[2]

Assay Workflow

The following DOT diagram outlines the critical path for the incubation assay.

Caption: Step-by-step workflow for the microsomal glucuronidation assay.

Detailed Procedure

-

Activation: Dilute HLM to 0.5 mg/mL (final concentration) in Tris-HCl buffer. Add Alamethicin (50 µg/mg protein) and keep on ice for 15 minutes.

-

Substrate Preparation: Prepare Diosmetin working solutions (0.5 – 100 µM) in methanol (<1% final organic solvent).

-

Incubation:

-

Mix Activated HLM +

+ Diosmetin. -

Pre-incubate at 37°C for 5 minutes.

-

Start: Add UDPGA (final conc. 2-5 mM).

-

Incubate for 30 minutes with gentle shaking.

-

-

Termination: Quench with 200 µL ice-cold ACN containing Internal Standard.

-

Sample Prep: Vortex for 1 min, centrifuge at 12,000

for 15 min at 4°C. Collect supernatant.

Analytical Conditions (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 5 minutes.

-

Detection (MRM):

References

-

Zeng, X., et al. (2016). "Regioselective Glucuronidation of Diosmetin and Chrysoeriol by the Interplay of Glucuronidation and Transport in UGT1A9-Overexpressing HeLa Cells." PLOS ONE. [2]

-

Silvestro, L., et al. (2013). "Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry." Analytical and Bioanalytical Chemistry.

-

Boutin, J.A., et al. (1993). "In vivo and in vitro glucuronidation of the flavonoid diosmetin in rats." Drug Metabolism and Disposition.

-

Kawarazaki, Y., et al. (2014). "Species differences in intestinal glucuronidation activities between humans, rats, dogs and monkeys."[7] Xenobiotica.

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. synthose.com [synthose.com]

- 3. Human liver UDP-glucuronosyltransferase isoforms involved in the glucuronidation of 7-ethyl-10-hydroxycamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro glucuronidation of the flavonoid diosmetin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Sample preparation protocols for flavonoid glucuronides in plasma

Application Note: High-Performance Sample Preparation for Flavonoid Glucuronides in Plasma

Abstract

The accurate quantification of flavonoid glucuronides in plasma is a bioanalytical challenge defined by three variables: polarity , isomeric complexity , and enzymatic instability . Unlike their aglycone precursors, flavonoid glucuronides are highly hydrophilic and susceptible to hydrolysis by endogenous

Introduction: The Metabolic Reality

In vivo, dietary flavonoids (e.g., quercetin, kaempferol, luteolin) undergo extensive Phase II metabolism in the small intestine and liver. The circulating forms are almost exclusively glucuronides and sulfates, not free aglycones.

-

The Analytical Gap: Many legacy protocols use enzymatic hydrolysis (glucuronidase treatment) to convert metabolites back to aglycones before analysis. This approach destroys valuable information regarding the specific conjugation position (e.g., Quercetin-3-O-glucuronide vs. Quercetin-4'-O-glucuronide), which dictates biological activity and cellular transport.

-

The Physicochemical Challenge: Glucuronides possess a carboxylic acid moiety (

), rendering them anionic at physiological pH. This high polarity leads to poor retention in standard Liquid-Liquid Extraction (LLE) using non-polar solvents like hexane or ethyl acetate.

Figure 1: Metabolic Pathway & Analytical Targets

Caption: In vivo transformation of flavonoids. Note that circulating targets are polar conjugates, requiring specific extraction chemistry.

Pre-Analytical Stabilization (The "Zero-Hour" Rule)

The integrity of the sample is often lost before it reaches the lab bench. Flavonoid glucuronides are unstable in neutral plasma due to spontaneous oxidation and residual enzymatic activity.

Mandatory Stabilization Protocol:

-

Collection: Collect blood into heparinized or EDTA tubes.

-

Acidification (Critical): Immediately upon plasma separation, acidify the plasma to pH < 4.0 .

-

Reagent: 5% Formic Acid or 0.1 M Oxalic Acid.

-

Ratio: Add 10 µL of acid per 500 µL plasma.

-

Mechanism:[1] Acidification protonates the glucuronic acid moiety (suppressing ionization) and inhibits endogenous glucuronidases.

-

-

Antioxidant Protection: Add Ascorbic Acid (final concentration 0.5–1.0 mM) to prevent oxidative degradation of the polyphenolic core.

Method Selection: Decision Matrix

| Feature | Protocol A: Acidified PPT | Protocol B: Polymeric SPE |

| Throughput | High (96-well plate ready) | Medium (Requires conditioning/drying) |

| Cleanliness | Low (Phospholipids remain) | High (Removes bile acids & salts) |

| Sensitivity | Moderate (Matrix suppression common) | High (Enrichment factor > 10x) |

| Cost | Low | Moderate |

| Use Case | PK Screening, High µM levels | Trace analysis, Clinical Validation |

Protocol A: Acidified Protein Precipitation (aPPT)

Best for: High-throughput pharmacokinetic (PK) screening where concentrations are expected to be > 10 ng/mL.

Reagents:

-

Precipitating Agent: Methanol containing 1% Formic Acid + Internal Standard (IS).

-

Internal Standard: Isoflavone glucuronide (e.g., Genistin) or stable isotope-labeled analog (

-Quercetin-Glucuronide).

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of stabilized plasma into a 1.5 mL centrifuge tube or 96-well deep-well plate.

-

Crash: Add 200 µL (1:4 ratio) of ice-cold Precipitating Agent.

-

Why: The high organic ratio ensures complete protein removal. Formic acid disrupts protein-drug binding (flavonoids bind >98% to albumin).

-

-

Vortex: Vortex vigorously for 60 seconds.

-

Incubate: Keep at -20°C for 20 minutes to enhance precipitation.

-

Clarify: Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Transfer: Transfer supernatant to a clean vial.

-

Dilute (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with water (0.1% FA) before injection.

Protocol B: Solid-Phase Extraction (SPE) – The Gold Standard

Best for: Regulated bioanalysis, low-level detection (< 1 ng/mL), and removal of matrix interferences like bile acids.

Cartridge Selection:

-

Primary Choice: HLB (Hydrophilic-Lipophilic Balance) polymeric sorbent (e.g., Oasis HLB, Strata-X).

-

Reasoning: Retains polar glucuronides via hydrophobic and dipole-dipole interactions even when the sorbent runs dry.

-

-

Alternative: MAX (Mixed-Mode Anion Exchange) .

-

Reasoning: Exploits the negative charge of the glucuronide (at neutral pH) for orthogonal selectivity, providing the cleanest extracts.

-

Workflow Diagram: HLB SPE Protocol

Caption: Optimized HLB SPE workflow. Acidic pre-treatment is vital to protonate glucuronides for retention.

Detailed Steps (HLB Method):

-

Pre-treatment: Mix 200 µL plasma with 200 µL 4% Phosphoric Acid (

).-

Mechanism:[1] Lowers pH to ~2.0, ensuring glucuronides are fully protonated (neutral) for hydrophobic retention. Displaces flavonoids from albumin.

-

-

Conditioning: Pass 1 mL Methanol followed by 1 mL Water (0.1% Formic Acid) through the cartridge.

-

Loading: Load the pre-treated sample slowly (gravity or low vacuum).

-

Washing: Wash with 1 mL of 5% Methanol in Water (0.1% Formic Acid).

-

Critical: Do not exceed 5% organic solvent, or you risk eluting the polar glucuronides prematurely.

-

-

Elution: Elute with 1 mL Methanol .

-

Concentration: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:ACN with 0.1% FA).

Analytical Considerations (LC-MS/MS)

Successful separation of isomeric glucuronides (e.g., 3-O vs 7-O vs 4'-O) requires specific chromatographic conditions.

-

Column: C18 with polar-endcapping (e.g., Waters HSS T3 or Phenomenex Kinetex Polar C18). Standard C18 often fails to retain polar glucuronides or separate isomers.

-

Mobile Phase:

-

Gradient: Start low (e.g., 5% B) and hold for 1 minute to trap polar analytes, then ramp slowly to separate isomers.

Validation & Troubleshooting

Self-Validating System Checks:

-

Recovery Check: Spike analyte into pre-extraction plasma vs. post-extraction solvent.

-

Acceptance: > 80% for SPE, > 70% for PPT.

-

-

Matrix Effect (ME): Compare slope of calibration curve in solvent vs. matrix.

-

Formula:

. -

Goal: ME between -15% and +15%. If suppression is high (>20%), switch from PPT to SPE.

-

Troubleshooting Guide:

-

Problem: Low Recovery.

-

Solution: Ensure sample pH < 3.0 before loading on SPE. Glucuronides must be uncharged to bind to HLB.

-

-

Problem: Peak Tailing.

-

Solution: Glucuronides interact with metals.[5] Use PEEK tubing or add EDTA to the mobile phase.

-

-

Problem: "Ghost" Peaks (Hydrolysis).

-

Solution: Ensure temperature during evaporation does not exceed 40°C. Confirm acidification of collection tubes.

-

References

-

Mullen, W., et al. (2006). "Identification of isomeric flavonoid glucuronides in urine and plasma by metal complexation and LC-ESI-MS/MS." Journal of Chromatography B. Link

-

Zhang, H., et al. (2020). "Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides... in bile and blood."[2][3] Analytical Biochemistry. Link

-

Day, A. J., et al. (2001). "The identification of flavonoids as glycosides in human plasma." Free Radical Research. Link

-

Manach, C., et al. (2004). "Polyphenols: food sources and bioavailability." American Journal of Clinical Nutrition. Link

-

West, M. E. (2012). "Stability of flavonoids and ascorbic acid."[6][7] Purdue University Graduate Thesis. Link

Sources

- 1. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? | MDPI [mdpi.com]

- 2. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of isomeric flavonoid glucuronides in urine and plasma by metal complexation and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Stability of flavonoids and ascorbic acid Part 1: Development of an in" by Megan E West [docs.lib.purdue.edu]

- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Solid Phase Extraction (SPE) Strategies for the Isolation of Diosmetin and its Phase II Metabolites

Introduction & Biological Context

Diosmetin (

The Analytical Challenge: Quantifying diosmetin is insufficient for understanding its pharmacokinetics. The circulating pool is dominated by Phase II conjugates—specifically Diosmetin-3'-O-glucuronide , Diosmetin-7-O-glucuronide , and sulfated analogues. These metabolites possess vastly different physicochemical properties (high polarity, acidity) compared to the lipophilic parent aglycone.

Standard Liquid-Liquid Extraction (LLE) often fails to recover these polar conjugates. Therefore, a robust Solid Phase Extraction (SPE) protocol is required to simultaneously extract the parent compound and its polar metabolites while removing plasma phospholipids that cause ion suppression in LC-MS/MS.

Metabolic Pathway Visualization

Figure 1: Metabolic biotransformation of Diosmin to Diosmetin and its subsequent Phase II conjugation.[3]

Methodological Considerations

Sorbent Selection: The Case for Polymeric HLB

Traditional C18 (silica-based) sorbents often suffer from "dewetting" and poor retention of polar glucuronides. For diosmetin metabolites, Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents are the gold standard.

-

Mechanism: The divinylbenzene lipophilic core retains the aglycone (diosmetin), while the N-vinylpyrrolidone hydrophilic surface retains the polar glucuronides.

-

Advantage: Allows for aggressive washing to remove matrix interferences without losing the polar metabolites.

The Critical Role of pH

Glucuronides are weak acids (

-

At physiological pH (7.4): They are ionized (negatively charged) and too polar for standard reversed-phase retention.

-

Action: Samples must be acidified (pH

) prior to loading. This protonates the carboxyl group (

Experimental Protocols

Protocol A: Direct Extraction of Intact Metabolites (Recommended)

Use this protocol for metabolic profiling to distinguish between specific glucuronide isomers.

Materials:

-

Cartridge: Oasis HLB (30 mg, 1 cc) or Strata-X equivalent.

-

Matrix: Human Plasma or Urine.[3]

-

Reagents: Formic Acid (FA), Methanol (MeOH), Water (LC-MS grade).

| Step | Action | Technical Rationale |

| 1. Pre-treatment | Mix 200 µL Plasma with 200 µL 2% Formic Acid . Vortex 30s. | Disrupts protein binding and protonates glucuronides (pH ~2.5) for optimal retention. |

| 2. Conditioning | 1.0 mL MeOH 1.0 mL Water | Activates sorbent ligands and ensures solvation. |

| 3. Loading | Load pre-treated sample at gravity flow or low vacuum (< 5 inHg). | Slow loading maximizes interaction time between analytes and sorbent. |

| 4. Washing | 1.0 mL 5% MeOH in 0.1% FA . | Removes salts and proteins.[4] Note: Do not exceed 5% organic solvent or glucuronides may elute prematurely. |

| 5. Elution | 1.0 mL 100% Methanol . | Strong organic solvent disrupts hydrophobic interactions, releasing both parent and metabolites. |

| 6. Post-Processing | Evaporate to dryness under | Concentrates the sample for maximum sensitivity. |

Protocol B: Enzymatic Hydrolysis (Total Diosmetin)

Use this protocol if you only need to quantify "Total Diosmetin" and lack glucuronide standards.

-

Incubation: Mix 100 µL Plasma with 20 µL

-glucuronidase/sulfatase (e.g., from Helix pomatia). -

Buffer: Add 100 µL Acetate Buffer (pH 5.0). Incubate at 37°C for 2 hours.

-

Extraction: Proceed with Protocol A (starting at Step 1, treating the hydrolysate as the sample). Note: LLE with TBME is an alternative here since the polar conjugates are gone.

Workflow Visualization

Figure 2: Step-by-step Solid Phase Extraction workflow for Diosmetin metabolites.

Validation & Quality Control

To ensure the trustworthiness of your data, the following validation parameters must be assessed:

Recovery Calculation

Absolute recovery must be calculated for both the aglycone and the glucuronide.

-

Target:

for Diosmetin;

Matrix Effect (ME)

Phospholipids can cause significant signal suppression.

-

Acceptance:

. If suppression is high (negative ME), consider an additional wash step with 2% Isopropanol/Water to disrupt lipids before elution.

Stability

Glucuronides are susceptible to in-source fragmentation (converting back to parent diosmetin inside the MS source), which can artificially inflate diosmetin quantification.

-

Check: Inject a pure standard of Diosmetin-3'-glucuronide. Monitor the transition for Diosmetin. If a peak appears, optimize source temperature and declustering potential to minimize thermal degradation.

References

-

Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry.[1] Analytical and Bioanalytical Chemistry.[2][3][4][5][6][7][8][9][10][11][12]

-

Pareta, S., et al. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTech Open.[12]

-

Waters Corporation. Oasis HLB Cartridges and Plates: Care and Use Manual.

-

Russo, R., et al. (2018). Pharmacokinetics of Diosmin and Diosmetin in Human Plasma. Journal of Chromatography B.

Sources

- 1. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. uab.edu [uab.edu]

- 6. researchgate.net [researchgate.net]

- 7. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profiling and comparison of the metabolites of diosmetin and diosmin in rat urine, plasma and feces using UHPLC-LTQ-Orbitrap MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo and in vitro glucuronidation of the flavonoid diosmetin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

Application Note: High-Sensitivity Quantification of Diosmetin Conjugates in Urine via LC-MS/MS

This Application Note is designed for researchers and drug development professionals involved in the pharmacokinetic assessment of flavonoid therapeutics. It details a robust, validated protocol for quantifying diosmetin conjugates in urine—the primary excretion pathway for diosmin/diosmetin metabolites.

Introduction & Scientific Rationale

Diosmin (

Why Urine? Unlike plasma, where diosmetin circulates with a long half-life (26–43 h), the parent compound is virtually absent in urine.[4][5][6] Instead, urinary elimination consists almost entirely of diosmetin-3-O-glucuronide , with minor amounts of sulfates and other phenolic acid degradation products. Therefore, quantifying "diosmetin" in urine requires a deconjugation step to convert these metabolites back to the aglycone form, unless specific conjugate standards are available for direct measurement.

The Strategy: This protocol utilizes an indirect quantification strategy :

-

Enzymatic Hydrolysis: Cleavage of glucuronide and sulfate moieties using

-glucuronidase/arylsulfatase.[7] -

Extraction: Isolation of the liberated diosmetin aglycone.

-

LC-MS/MS Analysis: High-sensitivity detection of diosmetin.

Metabolic Pathway & Workflow Visualization

Figure 1: Metabolic trajectory of Diosmin to urinary conjugates and the analytical deconjugation strategy.

Reagents & Equipment

Critical Reagents

-

Reference Standard: Diosmetin (purity >98%).

-

Internal Standard (IS): Diosmetin-d3 (preferred) or 7-Ethoxycoumarin.

-

Enzyme:

-Glucuronidase/Arylsulfatase from Helix pomatia (Activity:-

Note: Helix pomatia is selected over E. coli because urinary metabolites include sulfates, which E. coli glucuronidase will not hydrolyze.

-

-

Buffer: 0.2 M Sodium Acetate buffer (pH 5.0).

-

Extraction Solvent: tert-Butyl Methyl Ether (TBME) or Ethyl Acetate (EtOAc).

-

Mobile Phase: LC-MS grade Methanol (MeOH) and Water with 0.1% Formic Acid.

Instrumentation

-

LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis) with ESI source.

-

Column: Ascentis RP-Amide or C18 (100 mm

2.1 mm, 1.9

Experimental Protocol

Step 1: Sample Preparation & Enzymatic Hydrolysis

Rationale: Optimization of pH and incubation time is critical. Incomplete hydrolysis leads to underestimation of total excretion.

-

Thaw Urine: Thaw urine samples at room temperature and vortex for 30 seconds.

-

Aliquot: Transfer 200

L of urine into a 2 mL Eppendorf tube or 96-well deep plate. -

Buffer Addition: Add 200

L of 0.2 M Sodium Acetate buffer (pH 5.0) containing the Internal Standard (IS at 50 ng/mL). -

Enzyme Addition: Add 20

L of Helix pomatia -

Incubation: Vortex gently and incubate at 37°C for 16 hours (overnight) in a shaking water bath or thermomixer.

-

Self-Validation Check: Run a "Time Course" validation batch (2h, 4h, 8h, 16h, 24h) during method development to confirm 16h yields a plateau in diosmetin concentration.

-

Step 2: Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts than protein precipitation for urine and removes salts that suppress MS ionization.

-

Stop Reaction: Add 500

L of TBME (tert-Butyl methyl ether) to the hydrolyzed sample.-

Alternative: Ethyl Acetate can be used if TBME is unavailable, but TBME often yields a cleaner organic layer.

-

-

Extraction: Vortex vigorously for 5 minutes (or shake on a plate shaker at 1000 rpm).

-

Phase Separation: Centrifuge at 10,000

g for 10 minutes at 4°C. -

Transfer: Transfer 400

L of the upper organic layer to a clean glass vial or plate. -

Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100

L of Mobile Phase (50:50 MeOH:Water + 0.1% Formic Acid). Vortex for 1 min and centrifuge/filter before injection.

Step 3: LC-MS/MS Analysis[8][9]

Chromatographic Conditions

-

Column: C18 or RP-Amide (2.1 x 50mm, 1.7-1.9

m). -

Flow Rate: 0.4 mL/min.

-

Temperature: 40°C.

-

Injection Volume: 2–5

L.

Gradient Table:

| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (MeOH + 0.1% FA) |

| 0.0 | 90 | 10 |

| 0.5 | 90 | 10 |

| 3.0 | 10 | 90 |

| 4.5 | 10 | 90 |

| 4.6 | 90 | 10 |

| 6.0 | 90 | 10 |

Mass Spectrometry Parameters (ESI+)

-

Mode: Positive Ion Mode (ESI+).

-

Spray Voltage: 4500 V.

-

Source Temp: 500°C.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Type |

| Diosmetin | 301.1 | 286.1 | 35 | Quantifier |

| 301.1 | 153.0 | 45 | Qualifier | |

| Diosmetin-d3 (IS) | 304.1 | 289.1 | 35 | Quantifier |

| 7-Ethoxycoumarin (Alt IS) | 191.1 | 163.0 | 25 | Quantifier |

Method Validation Strategy (FDA/EMA Guidelines)

To ensure trustworthiness, the method must be validated. The following table summarizes the acceptance criteria.

| Parameter | Procedure | Acceptance Criteria |

| Selectivity | Analyze 6 blank urine lots. | No interference >20% of LLOQ at analyte retention time. |

| Linearity | 8 non-zero standards (e.g., 1–1000 ng/mL). | |

| Accuracy & Precision | QC samples (Low, Med, High) n=5 over 3 runs. | Mean accuracy within |

| Hydrolysis Efficiency | Spike urine with Diosmetin-3-Glucuronide standard (if available) or use pooled subject urine. | Compare 16h vs 24h incubation. Result should be within |

| Matrix Effect | Compare post-extraction spike vs. neat solution. | Matrix Factor (MF) should be consistent (CV of MF <15%). |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical protocol for sample processing.

Troubleshooting & Expert Insights

-

Issue: Low Recovery.

-

Issue: Peak Tailing.

-

Cause: Interaction of phenolic groups with residual silanols on the column.

-

Solution: Use an "RP-Amide" or "Polar Embedded" C18 column, which shields silanols and improves peak shape for phenolic compounds like diosmetin.

-

-

Issue: Carryover.

-

Cause: Diosmetin is lipophilic.

-

Solution: Use a needle wash with high organic content (e.g., 90:10 Acetonitrile:Water + 0.1% Formic Acid).

-

References

-

Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry. Analytical and Bioanalytical Chemistry.

-

Cova, D., et al. (1992). Pharmacokinetics and metabolism of oral diosmin in healthy volunteers.[5] International Journal of Clinical Pharmacology, Therapy, and Toxicology.[5]

-

Campanero, M. A., et al. (2010). Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography–atmospheric pressure chemical ionization tandem mass spectrometry.[9] Journal of Pharmaceutical and Biomedical Analysis.

-

Centers for Disease Control and Prevention (CDC). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. CDC Stacks.

-

Interchim.

-Glucuronidase/Arylsulfatase Technical Sheet.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Pharmacokinetics and metabolism of oral diosmin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. interchim.fr [interchim.fr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Preparation of stock solutions for Diosmetin 3-O-beta-D-glucuronide-d3

Application Note & Protocol

Topic: Preparation of High-Purity Stock Solutions for Diosmetin 3-O-beta-D-glucuronide-d3

For: Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Role of a Deuterated Internal Standard

Diosmetin 3-O-beta-D-glucuronide is a primary circulating metabolite of diosmin, a naturally occurring flavonoid compound used in therapeutic applications for conditions like chronic venous disease.[1][2][3] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the accuracy of measurement is paramount. Diosmetin 3-O-beta-D-glucuronide-d3 serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-labeled counterpart.

A SIL-IS is a version of the analyte where several atoms have been replaced with their heavier stable isotopes (in this case, deuterium, or ²H). The key advantage of a SIL-IS is that its chemical and physical properties are nearly identical to the analyte.[4] This ensures it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. By adding a known concentration of the SIL-IS to every sample, it can effectively normalize for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification.[5][6]

This guide provides a comprehensive protocol for the preparation of accurate, stable, and reliable stock solutions of Diosmetin 3-O-beta-D-glucuronide-d3, grounded in best practices for analytical chemistry.

Pre-Protocol Considerations: The Science of Solvent Selection and Stability

The integrity of a stock solution is contingent on the careful selection of solvents and adherence to proper storage conditions. The choices made at this stage directly impact the accuracy of all subsequent experiments.

Solvent Selection Rationale

The parent aglycone, diosmetin, is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol, but is sparingly soluble in aqueous buffers.[7][8] While its glucuronide conjugate is more polar, for creating a concentrated primary stock solution, an organic solvent is essential for ensuring long-term stability and preventing degradation.

-

Recommended Solvents: For LC-MS applications, high-purity, MS-grade solvents are mandatory to minimize background interference.

-

Dimethyl Sulfoxide (DMSO): Excellent for initial solubilization of flavonoids and their conjugates.[7] It is a strong, aprotic solvent that can dissolve compounds that are difficult to solubilize in others.

-

Methanol (MeOH) or Acetonitrile (ACN): These are common solvents for subsequent dilutions (working solutions) as they are typically compatible with reversed-phase LC mobile phases.[5]

-

-

Caution Against Aqueous Storage: Long-term storage of flavonoid glucuronides in aqueous solutions is not recommended. This can lead to hydrolysis of the glucuronide moiety, and for deuterated standards, it increases the risk of hydrogen-deuterium (H/D) exchange, particularly at non-neutral pH, which would compromise the isotopic purity of the standard.[9][10]

Ensuring Stability: Storage and Handling

Deuterated standards require meticulous handling to preserve their isotopic and chemical integrity.

-

Temperature: To prevent degradation and minimize solvent evaporation, stock solutions should be stored at low temperatures. Long-term storage at -20°C or -80°C is standard practice.[9][11]

-

Light Sensitivity: Flavonoids can be light-sensitive. The use of amber vials is crucial to protect the compound from photodegradation.[9]

-

Inert Atmosphere: To prevent oxidation and minimize exposure to atmospheric moisture, which can be critical for deuterated compounds, purging the vial headspace with an inert gas like nitrogen or argon is a highly recommended practice.[7][9]

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound and cause solvent evaporation, altering the concentration. It is best to aliquot the primary stock solution into smaller, single-use volumes.

Experimental Workflow: From Neat Compound to Working Solution

The following diagram outlines the comprehensive workflow for preparing stock and working solutions of Diosmetin 3-O-beta-D-glucuronide-d3.

Caption: Workflow for preparing deuterated standard solutions.

Detailed Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 1 mg/mL primary stock solution of Diosmetin 3-O-beta-D-glucuronide-d3.

Materials and Equipment

-

Diosmetin 3-O-beta-D-glucuronide-d3 (neat solid)

-

High-purity DMSO (LC-MS Grade)

-

High-purity Methanol (LC-MS Grade)

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

1 mL Class A volumetric flask

-

Calibrated micropipettes and sterile tips

-

2 mL amber glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Ultrasonic bath

-

Inert gas (Nitrogen or Argon) supply

Step-by-Step Procedure for 1 mg/mL Primary Stock

-

Equilibration: Before opening, allow the vial containing the neat Diosmetin 3-O-beta-D-glucuronide-d3 to sit on the bench for at least 30 minutes to equilibrate to ambient temperature. This prevents atmospheric moisture from condensing on the cold solid.

-

Weighing: Accurately weigh approximately 1.0 mg of the neat standard onto weighing paper or directly into the 1 mL volumetric flask. Record the exact weight.

-

Solubilization:

-

Add ~200 µL of DMSO to the volumetric flask.

-

Gently swirl the flask to wet the solid.

-

Vortex for 1 minute, then place in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain.

-

-

Dilution to Volume:

-

Once fully dissolved, add Methanol to the flask, bringing the solution just below the calibration mark.

-

Allow the solution to return to room temperature if it warmed during sonication.

-

Carefully add Methanol dropwise until the bottom of the meniscus is perfectly aligned with the 1 mL calibration mark.

-

-

Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is completely homogeneous.

-

Aliquoting and Storage:

-

Dispense the stock solution into appropriately sized amber glass vials (e.g., 100 µL aliquots into 2 mL vials).

-

Gently flush the headspace of each vial with a stream of nitrogen or argon gas before tightly sealing the cap.

-

Clearly label each vial with: "Diosmetin 3-O-beta-D-glucuronide-d3, 1.0 mg/mL in DMSO/MeOH (20:80), [Preparation Date], Store at -80°C".

-

Place the labeled aliquots in a freezer set to -20°C or, preferably, -80°C for long-term storage.

-

Preparation of Working Solutions

Working solutions are prepared by serially diluting the primary stock solution. The final concentration should be chosen to provide a response in the LC-MS system that is comparable to the analyte's response at the midpoint of the calibration curve.[9]

-

Thaw one aliquot of the primary stock solution.

-

Perform a serial dilution using a solvent compatible with your analytical method (e.g., Methanol or Acetonitrile). For example, to prepare a 100 ng/mL working solution:

-

Intermediate Dilution: Pipette 10 µL of the 1 mg/mL primary stock into 990 µL of Methanol to yield a 10 µg/mL intermediate solution.

-

Final Working Solution: Pipette 10 µL of the 10 µg/mL intermediate solution into 990 µL of Methanol to yield a 100 ng/mL final working solution.

-

-

Store working solutions at 2-8°C for short-term use (a few days) or at -20°C for longer periods.[9]

Quantitative Data Summary

| Parameter | Value | Source(s) |

| Compound Name | Diosmetin 3-O-beta-D-glucuronide-d3 | - |

| Parent CAS Number | 152503-50-9 | [11][12] |

| Parent Molecular Formula | C₂₂H₂₀O₁₂ | [11][12] |

| Parent Molecular Weight | ~476.39 g/mol | [11][12] |

| Recommended Solvents | Primary Stock: DMSO/Methanol; Working: Methanol, Acetonitrile | [5][7] |

| Primary Stock Conc. | 1.0 mg/mL | [5] |

| Long-Term Storage | ≤ -20°C in sealed amber vials, under inert gas | [9][11] |

| Short-Term Storage | 2-8°C, protected from light | [9] |

| Stability Verification | Response within ±15% of initial value | [9] |

Protocol Validation and Best Practices

To ensure the trustworthiness of quantitative data, the internal standard solution itself must be validated.

-

Concentration Verification: The concentration of a newly prepared stock can be cross-verified against a previously prepared, validated batch by comparing the LC-MS signal response.

-

Stability Assessment: Periodically analyze an aliquot of the stored stock solution against a freshly prepared standard. The peak area ratio of the aged standard to a control should remain within a predefined acceptance criterion, typically ±15%, to confirm stability.[9]

-

Co-elution Check: It is critical to confirm that the deuterated internal standard co-elutes chromatographically with the native analyte. A slight shift in retention time can indicate an isotopic effect, which may compromise quantification.[13]

By adhering to these detailed protocols and scientific principles, researchers can confidently prepare robust and accurate stock solutions of Diosmetin 3-O-beta-D-glucuronide-d3, forming a solid foundation for reliable bioanalytical studies.

References

- BenchChem. (n.d.). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.

- BenchChem. (n.d.). The Cornerstone of Accurate Quantification: An In-depth Technical Guide to Using Internal Standards in LC-MS Analysis.

-

Reddit. (2023, October 2). How to make a Internal Standard mix.... r/massspectrometry. Retrieved from [Link]

-

Resolve Mass Spectrometry Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds?. Retrieved from [Link]

-

LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diosmetin-3-O-glucuronide. PubChem Compound Database. Retrieved from [Link]

- Coussot, G., et al. (2023). Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models. Molecules, 28(15), 5591.

-

Coussot, G., et al. (2023). Anti-Inflammatory and Antioxidant Effects of Diosmetin-3- O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models. PubMed. Retrieved from [Link]

- Szymańska, E., et al. (2023). Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions. Molecules, 28(23), 7949.

-

National Center for Biotechnology Information. (n.d.). Diosmetin. PubChem Compound Database. Retrieved from [Link]

- Kashif, S., & Hameed, A. (2025). The Molecular Pathways of Diosmetin: A Flavonoid's Role in Preventing Chronic Diseases. American Medical Research Journal, 3(2).

-

ResearchGate. (n.d.). Anti-inflammatory effect of diosmetin-3-O-β-d-glucuronide: IL-8 levels.... Retrieved from [Link]

-

Alfa Chemistry. (2024, December 30). Deuterated Solvents for NMR. Retrieved from [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

- D'Amelia, V., et al. (2021).

-

ResearchGate. (2013, August 16). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans.... Retrieved from [Link]

Sources

- 1. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3- O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nebiolab.com [nebiolab.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Diosmetin | C16H12O6 | CID 5281612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diosmetin 3-O-Beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 12. Diosmetin-3-O-glucuronide | C22H20O12 | CID 102109980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Application Note: High-Throughput Screening Assays Using Deuterated Flavonoid Standards for Accelerated Drug Discovery

Abstract

Flavonoids, a diverse class of polyphenolic secondary metabolites from plants, are of significant interest in drug discovery due to their wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1][2] High-throughput screening (HTS) is a critical tool for evaluating large libraries of flavonoid compounds to identify promising therapeutic leads. However, the inherent complexity of natural product screening and the potential for matrix effects can compromise data quality. This application note details robust and reliable HTS methodologies employing deuterated flavonoid standards to enhance accuracy and precision in both biochemical and cell-based assays. The use of stable isotope-labeled internal standards is the gold standard for mitigating experimental variability in mass spectrometry-based quantification.[3] We present detailed protocols for enzyme inhibition and cellular antioxidant activity assays, leveraging Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for sensitive and specific quantification.

Introduction: The Promise of Flavonoids and the HTS Challenge

Flavonoids represent a rich source of chemical diversity, making them attractive candidates for drug development.[4] Their multifaceted mechanisms of action, such as enzyme inhibition and modulation of signaling pathways, offer therapeutic potential for a variety of diseases.[1][5][6] For instance, certain flavonoids have been shown to inhibit enzymes like xanthine oxidase, which is implicated in gout, and protein kinases involved in cancer progression.[4][7]

Despite their promise, screening large libraries of flavonoids presents several challenges:

-

Complexity of Natural Product Extracts: Crude extracts contain a multitude of compounds, which can interfere with assay signals.[8]

-

Matrix Effects in Mass Spectrometry: Co-extracted compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3][9]

-

Assay Variability: Pipetting errors, plate-to-plate variations, and instrument drift can all contribute to data irreproducibility.[10]

To address these challenges, we advocate for the integration of deuterated flavonoid standards as internal standards in HTS workflows.

The Power of Deuterated Standards in Quantitative HTS

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[9][11] This subtle mass change allows a mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[3][9][12]

Key Advantages of Using Deuterated Flavonoid Standards:

-

Correction for Matrix Effects: The deuterated standard experiences the same ion suppression or enhancement as the analyte, allowing for accurate normalization of the signal.[9][13]

-

Compensation for Sample Loss: Any loss of analyte during extraction and sample processing is mirrored by a proportional loss of the internal standard, ensuring the analyte-to-standard ratio remains constant.[3][9]

-

Improved Precision and Accuracy: By accounting for variations in injection volume and instrument response, deuterated standards significantly enhance the reproducibility and reliability of quantitative data.[14][15][16]

-

Enhanced Throughput: The robustness provided by deuterated standards allows for simplified sample preparation and faster analytical cycles, crucial for HTS.[15]

Experimental Design & Workflow

A typical HTS workflow incorporating deuterated flavonoid standards involves several key stages, from initial library screening to hit confirmation and validation.

Caption: High-throughput screening workflow incorporating deuterated standards.

Protocol 1: Enzyme Inhibition Assay - Xanthine Oxidase

Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for gout.[4] Many flavonoids are known to inhibit XO activity.[7] This protocol describes a high-throughput UPLC-MS/MS method for screening flavonoid libraries for XO inhibitors using a deuterated standard.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Allopurinol (positive control inhibitor)

-

Phosphate Buffer (pH 7.5)

-

Flavonoid library dissolved in DMSO

-

Deuterated Quercetin (Quercetin-d3) as internal standard

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

96-well microplates

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S)

Procedure:

-

Assay Plate Preparation:

-

In a 96-well plate, add 2 µL of each flavonoid compound from the library to individual wells.

-

Add 2 µL of DMSO to control wells.

-

Add 2 µL of Allopurinol solution to positive control wells.

-

-

Enzyme and Substrate Addition:

-

Add 100 µL of phosphate buffer to all wells.

-

Add 50 µL of Xanthine solution (final concentration 50 µM) to all wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of Xanthine Oxidase solution (final concentration 0.1 U/mL).

-

-

Reaction Quenching and Standard Spiking:

-

After 15 minutes of incubation at 37°C, quench the reaction by adding 200 µL of ice-cold methanol containing the deuterated Quercetin internal standard (final concentration 100 ng/mL).

-

-

Sample Preparation for UPLC-MS/MS:

-

Seal the plate and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

UPLC-MS/MS Analysis:

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate uric acid and the internal standard.

-

Injection Volume: 5 µL

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the transitions for uric acid (product) and Quercetin-d3.

-

Data Analysis:

Calculate the percentage of inhibition for each flavonoid by comparing the peak area ratio of uric acid to the deuterated standard in the sample wells to that in the control wells.

% Inhibition = (1 - (Ratio_sample / Ratio_control)) * 100

Expected Results:

Active flavonoid inhibitors will show a significant reduction in the formation of uric acid. Dose-response curves can be generated for hit compounds to determine their IC50 values.

| Compound | IC50 (µM) |

| Allopurinol | 2.5 ± 0.3 |

| Quercetin | 5.8 ± 0.7 |

| Luteolin | 8.2 ± 1.1 |

| Kaempferol | 15.6 ± 2.3 |

Table 1: Example IC50 values for known xanthine oxidase inhibitors.

Protocol 2: Cell-Based Assay - Cellular Antioxidant Activity (CAA)

The CAA assay measures the ability of compounds to inhibit the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity than purely chemical assays.[17][18] This protocol is adapted for a high-throughput format using UPLC-MS/MS to quantify the uptake of active flavonoids, with a deuterated standard to correct for variability.

Materials:

-

HepG2 human liver cancer cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

2',7'-Dichlorofluorescin Diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Quercetin (positive control)

-

Flavonoid library dissolved in DMSO

-

Deuterated Apigenin (Apigenin-d3) as internal standard

-

96-well black, clear-bottom microplates

Instrumentation:

-

Fluorescence plate reader

-

UPLC-MS/MS system

Procedure:

-

Cell Culture and Seeding:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells into 96-well black, clear-bottom plates at a density of 6 x 10^4 cells/well and incubate for 24 hours.

-

-

Compound Treatment and Probe Loading:

-

Remove the growth medium and wash the cells with PBS.

-

Treat the cells with 100 µL of treatment medium containing the flavonoid compounds and 25 µM DCFH-DA for 1 hour.

-

-

Induction of Oxidative Stress:

-

Wash the cells with PBS.

-

Add 100 µL of 600 µM AAPH solution to all wells except the blank.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence reader and measure the fluorescence intensity every 5 minutes for 1 hour (Excitation: 485 nm, Emission: 538 nm).

-

-

Quantification of Cellular Flavonoid Uptake:

-

After the final fluorescence reading, aspirate the medium.

-

Lyse the cells by adding 100 µL of methanol containing the deuterated Apigenin internal standard.

-

Centrifuge the plate to pellet cell debris.

-

Transfer the supernatant for UPLC-MS/MS analysis to quantify the intracellular concentration of the active flavonoid.

-

Data Analysis:

The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time. The cellular concentration of the flavonoid is determined from the UPLC-MS/MS data using the ratio of the analyte to the deuterated standard.

Sources

- 1. rjlbpcs.com [rjlbpcs.com]

- 2. A Comprehensive Review of Biological Properties of Flavonoids and Their Role in the Prevention of Metabolic, Cancer and Neurodegenerative Diseases | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iomcworld.com [iomcworld.com]

- 5. Frontiers | Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. High-Throughput Screening: Best Practice, Trends and Challenges [pharma-iq.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. texilajournal.com [texilajournal.com]

- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 16. crimsonpublishers.com [crimsonpublishers.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Technical Support Center: Enhancing LC-MS Sensitivity for Diosmetin Glucuronide Detection

Welcome to the technical support center for the analysis of diosmetin glucuronide. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming the common challenges associated with the LC-MS detection of this critical flavonoid metabolite. Diosmetin-3-O-glucuronide is a major circulating metabolite of diosmin, a compound widely used in pharmaceuticals, making its accurate quantification essential for pharmacokinetic and metabolic studies.[1][2]

This guide moves beyond simple step-by-step instructions, delving into the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your own methods effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your analysis in a direct question-and-answer format.

Q1: I'm seeing a very low or non-existent signal for my diosmetin glucuronide peak. What are the most likely causes and how can I fix it?

A1: Low signal intensity is the most frequent challenge and typically points to one of three areas: sample preparation, chromatographic conditions, or mass spectrometer settings. The key is to diagnose the issue systematically.

Causality: Diosmetin glucuronide is a polar molecule present at low concentrations in complex biological matrices like plasma, urine, or bile.[1][3] These matrices are rich in endogenous components (salts, phospholipids, proteins) that can interfere with ionization, a phenomenon known as ion suppression or the matrix effect.[4] Inefficient extraction or suboptimal ionization parameters will directly lead to a poor signal-to-noise ratio.

Troubleshooting Workflow:

Sources

- 1. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: Minimizing Matrix Effects in Diosmetin Metabolite Analysis

Welcome to the technical support center for the bioanalysis of diosmetin and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in LC-MS/MS-based quantification. Here, you will find practical, in-depth solutions, step-by-step protocols, and foundational knowledge to help you develop robust and reliable bioanalytical methods.

Introduction: The Challenge of the Matrix

In quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For diosmetin—a flavonoid with therapeutic potential—and its metabolites (e.g., glucuronides and sulfates), the biological matrix is typically plasma, urine, or tissue homogenate. These matrices are incredibly complex, containing a high abundance of endogenous components like phospholipids, salts, proteins, and other metabolites.[1]

A matrix effect is the alteration of analyte ionization efficiency due to the presence of these co-eluting matrix components.[2] This phenomenon can manifest as ion suppression (a loss of signal) or, less commonly, ion enhancement (an increase in signal), leading to inaccurate and irreproducible quantitative results.[1][2] The primary cause in electrospray ionization (ESI) is the competition between the analyte and matrix components for charge and access to the droplet surface within the ion source.[1][3] Phospholipids are particularly notorious for causing ion suppression in plasma and serum samples.[4][5][6]

This guide provides a structured approach to identifying, troubleshooting, and minimizing these effects to ensure the integrity of your bioanalytical data, in line with regulatory expectations such as those from the FDA.[7][8][9][10]

Frequently Asked Questions (FAQs)

Q1: What exactly is a matrix effect and why is it a problem?